molecular formula C27H25N3O3 B2451445 N-(3,4-dimethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894908-73-7

N-(3,4-dimethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2451445
CAS RN: 894908-73-7
M. Wt: 439.515
InChI Key: YRHKMGJNMKFYNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a naphthyridinone ring, which is a type of heterocyclic compound. It also contains an amide group and several methyl groups. The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthyridinone ring and the amide group could influence its solubility, stability, and reactivity.

Scientific Research Applications

Preparation and Catalytic Applications

One study focuses on the preparation of pincer catalysts for ketone reduction, where similar compounds are synthesized through a series of reactions involving ethyl benzoylacetate and 1-naphthylamine, leading to the creation of benzoyl acetamide derivatives. These derivatives undergo further transformation to produce catalysts, showcasing the utility of such compounds in facilitating chemical reactions, particularly in organic synthesis and catalysis (Facchetti et al., 2016).

Synthesis and Cytotoxic Activity

Another study synthesizes carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating the reaction of similar compounds with primary amines to yield a series of products. These compounds were tested for their cytotoxicity against various cancer cell lines, indicating the potential for such molecules to serve as leads in the development of anticancer drugs (Deady et al., 2003).

Synthesis of Derivatives for Antibacterial Agents

Further research involves the synthesis of acetamide derivatives with antibacterial properties. For instance, the creation of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds demonstrates the chemical versatility of similar structures in generating new antibacterial agents, highlighting the importance of such compounds in addressing microbial resistance (Ramalingam et al., 2019).

Fluorescence Properties and DNA Detection

The fluorescence properties of related compounds, such as 1,4-dihydrodibenzo[b,h][1,6]naphthyridinium iodides, illustrate their potential in biological applications, including the turn-on type detection of DNA. This application underscores the relevance of such compounds in bioanalytical chemistry for the detection and quantification of nucleic acids (Okuma et al., 2017).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological or pharmacological activity, investigating its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-16-5-9-20(10-6-16)25(32)23-14-30(27-22(26(23)33)12-8-19(4)28-27)15-24(31)29-21-11-7-17(2)18(3)13-21/h5-14H,15H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHKMGJNMKFYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

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